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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and

pharmacodynamic properties of methadone, a synthetic opioid with a complex pharmacological

profile. The information is curated to support research, scientific inquiry, and drug development

efforts, with a focus on quantitative data, experimental methodologies, and the underlying

molecular mechanisms.

Pharmacokinetics: The Journey of Methadone in the
Body
Methadone's clinical utility and its associated risks are deeply rooted in its unique

pharmacokinetic profile, characterized by high interindividual variability.[1] It is administered as

a racemic mixture of (R)- and (S)-methadone. The (R)-enantiomer is primarily responsible for

the opioid effects, while the (S)-enantiomer has been linked to adverse cardiac effects like QTc

prolongation.[2]

Absorption
Methadone is well absorbed from the gastrointestinal tract due to its high lipid solubility.[3] Oral

administration is the main route for both pain management and opioid use disorder treatment.

[4]
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Bioavailability: Following oral administration, the bioavailability of methadone shows

significant variation, ranging from 36% to 100%, with a pooled mean of approximately

85.4%.[3][5][6] Rectal administration also results in high bioavailability, with a mean of 76%.

[7][8]

Time to Peak Concentration (Tmax): Peak plasma concentrations are typically reached

between 1 to 7.5 hours after oral administration.[3][9] Slower absorption is often observed in

opioid users compared to healthy subjects, which may be due to the pharmacological effect

of opioids in slowing gastric motility.[3]

Distribution
Once absorbed, methadone is extensively distributed throughout the body. Its high lipophilicity

contributes to its accumulation in tissues, creating a reservoir that leads to its long half-life.[10]

Volume of Distribution (Vd): The apparent volume of distribution is large, approximately 4

L/kg, with a wide range of 2 to 13 L/kg.[1]

Protein Binding: Methadone is highly bound to plasma proteins (85-90%), particularly alpha-

1-acid glycoprotein (also known as orosomucoid) and, to a lesser extent, albumin.[1][5][11]

[12] This high degree of protein binding can be a source of pharmacokinetic variability and

drug-drug interactions.[10]

Metabolism
Methadone is extensively metabolized in the liver, primarily through the cytochrome P450

(CYP) enzyme system.[13] This metabolic process is the main source of the pronounced

interindividual variability in methadone clearance.[14]

Primary Pathway: The main metabolic pathway is N-demethylation to form the inactive

metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[2][4]

CYP Enzyme Involvement: Multiple CYP isoforms are involved, with CYP2B6 and CYP3A4

being the principal enzymes.[14][15][16] Other contributing enzymes include CYP2C19,

CYP2D6, CYP2C9, and CYP2C8.[15][16]
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Stereoselectivity: The metabolism is stereoselective. CYP2B6 and CYP2D6 primarily

metabolize the less active (S)-methadone, while CYP2C19 and CYP2C8 preferentially

metabolize the active (R)-methadone.[2][17][18] CYP3A4 shows little to no stereoselectivity.

[2][17]

Excretion
The elimination of methadone and its metabolites occurs through both renal and fecal routes.

[1][19]

Half-Life (t½): Methadone has a long and highly variable elimination half-life, ranging from 15

to 60 hours, with some reports extending from 5 to 130 hours.[1][4][17] In opioid-tolerant

individuals, the average half-life is around 24 hours, whereas in opioid-naïve individuals, it

can be approximately 55 hours.[4][20]

Clearance: Total body clearance is subject to wide interindividual variation.[1] Renal

clearance is influenced by urinary pH; acidification of the urine increases the renal excretion

of unchanged methadone.[10]

Data Summary Tables
Table 1: Summary of Methadone Pharmacokinetic Parameters
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Parameter Value Reference(s)

Absorption

Oral Bioavailability 36% - 100% (Mean: ~85.4%) [1][3][5][6][21]

Rectal Bioavailability ~76% [7][8]

Time to Peak (Tmax) 1 - 7.5 hours [1][3]

Distribution

Volume of Distribution (Vd) ~4 L/kg (Range: 2 - 13 L/kg) [1]

Protein Binding 85% - 90% [1][11]

Metabolism

Primary Metabolite EDDP (inactive) [2][4]

Key CYP Enzymes
CYP2B6, CYP3A4, CYP2C19,

CYP2D6
[14][15][16]

Excretion

Elimination Half-life (t½)
15 - 60 hours (Range: 5 - 130

hours)
[1][4][17]

Routes of Elimination Renal and Fecal [1][19]

Table 2: Receptor Binding Affinities of Methadone Enantiomers
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Compound Receptor Affinity (IC50, nM) Reference(s)

R-methadone μ1-opioid 3.0 [22]

μ2-opioid 6.9 [22]

S-methadone μ1-opioid 26.4 [22]

μ2-opioid 88 [22]

Racemic Methadone μ-opioid (Ki) 1.7 - 3.378 [4][23]

δ-opioid (Ki) 435 [4]

κ-opioid (Ki) 405 [4]

NMDA 2,500 - 8,300 [4]

Pharmacodynamics: How Methadone Acts on the
Body
Methadone's therapeutic effects and toxicities are a result of its complex interactions with

multiple receptor systems in the central nervous system.

Mechanism of Action
Methadone's primary mechanism involves its activity at opioid receptors, but its unique profile

is also due to its action on the NMDA receptor.[3][24]

μ-Opioid Receptor Agonism: Methadone is a potent, full agonist at the μ-opioid receptor.[3][6]

This action is responsible for its analgesic effects, respiratory depression, and its ability to

suppress withdrawal symptoms in opioid-dependent individuals.[3] By occupying and

activating these receptors, methadone can block the euphoric effects of other opioids like

heroin.

NMDA Receptor Antagonism: Both enantiomers of methadone act as noncompetitive

antagonists at the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.

[4] This action is thought to contribute to its efficacy in treating neuropathic pain, reducing

opioid tolerance, and decreasing cravings.[3][4]
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Other Receptor Activity: Methadone also has some agonist activity at kappa (κ) and sigma

(σ) opioid receptors and inhibits the reuptake of serotonin and norepinephrine, which may

also contribute to its analgesic properties.[3][19]

Signaling Pathways
The binding of methadone to its target receptors initiates a cascade of intracellular signaling

events.

μ-Opioid Receptor Signaling: As a G-protein coupled receptor (GPCR) agonist, methadone

binding to the μ-opioid receptor activates inhibitory G-proteins (Gi). This leads to the

inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The

activated G-protein also promotes the opening of G-protein-gated inwardly rectifying

potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium

channels, which reduces neurotransmitter release.

β-Arrestin Recruitment: Unlike morphine, methadone has been shown to be a β-arrestin-

biased agonist. It potently induces the recruitment of β-arrestin-2 to the μ-opioid receptor,

which is associated with receptor internalization and desensitization.[2] This property may

contribute to its distinct pharmacological profile compared to other opioids.

Visualizations: Pathways and Workflows
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Methadone Signaling at the μ-Opioid Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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